4-methyl-N-[(E)-1-phenylpropylideneamino]benzenesulfonamide
4-methyl-N-[(E)-1-phenylpropylideneamino]benzenesulfonamide
Brand Name:
Vulcanchem
CAS No.:
17336-66-2
VCID:
VC21018762
InChI:
InChI=1S/C16H18N2O2S/c1-3-16(14-7-5-4-6-8-14)17-18-21(19,20)15-11-9-13(2)10-12-15/h4-12,18H,3H2,1-2H3
SMILES:
CCC(=NNS(=O)(=O)C1=CC=C(C=C1)C)C2=CC=CC=C2
Molecular Formula:
C16H18N2O2S
Molecular Weight:
302.4 g/mol
4-methyl-N-[(E)-1-phenylpropylideneamino]benzenesulfonamide
CAS No.: 17336-66-2
Cat. No.: VC21018762
Molecular Formula: C16H18N2O2S
Molecular Weight: 302.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 17336-66-2 |
|---|---|
| Molecular Formula | C16H18N2O2S |
| Molecular Weight | 302.4 g/mol |
| IUPAC Name | 4-methyl-N-(1-phenylpropylideneamino)benzenesulfonamide |
| Standard InChI | InChI=1S/C16H18N2O2S/c1-3-16(14-7-5-4-6-8-14)17-18-21(19,20)15-11-9-13(2)10-12-15/h4-12,18H,3H2,1-2H3 |
| Standard InChI Key | TWTWWQDWKPRWFI-UHFFFAOYSA-N |
| Isomeric SMILES | CC/C(=N\NS(=O)(=O)C1=CC=C(C=C1)C)/C2=CC=CC=C2 |
| SMILES | CCC(=NNS(=O)(=O)C1=CC=C(C=C1)C)C2=CC=CC=C2 |
| Canonical SMILES | CCC(=NNS(=O)(=O)C1=CC=C(C=C1)C)C2=CC=CC=C2 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator